molecular formula C8H4F15NO3 B13830962 Amonium perfluoro(2-methyl-3-oxaoctadecanoate)

Amonium perfluoro(2-methyl-3-oxaoctadecanoate)

Cat. No.: B13830962
M. Wt: 447.10 g/mol
InChI Key: HZVUWLKXQRJTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium perfluoro(2-methyl-3-oxaoctadecanoate) (CAS: 96513-97-2) is a perfluorinated alkyl substance (PFAS) characterized by a branched fluorocarbon chain with an ether oxygen (-O-) and a terminal carboxylate group. Its molecular formula is C₈HF₁₅O₃·H₃N, and it belongs to the class of perfluoroethercarboxylic acids (PFECAs) . C18) .

Key properties of GenX, a widely studied analog, include:

  • Molecular weight: 347.08 g/mol
  • Structure: Branched perfluoroalkyl chain with an ether oxygen and ammonium counterion .
  • Applications: Industrial surfactant, firefighting foam, and a replacement for phased-out PFAS like perfluorooctanoic acid (PFOA) .

Properties

Molecular Formula

C8H4F15NO3

Molecular Weight

447.10 g/mol

IUPAC Name

azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoic acid

InChI

InChI=1S/C8HF15O3.H3N/c9-2(1(24)25,6(16,17)18)26-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21;/h(H,24,25);1H3

InChI Key

HZVUWLKXQRJTAL-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)O.N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Perfluoroalkyl Precursors: Typically derived from fluorotelomer iodides obtained by telomerization of trifluoroethylene.
  • Functional Group Introduction: The 2-methyl-3-oxa substitution is introduced through selective chemical modifications involving ether formation and carboxylation steps.

Synthetic Route Outline

The preparation generally involves the following key steps:

  • Synthesis of Perfluoroalkyl Ether Acid:

    • Introduction of the ether linkage (3-oxa) and methyl group at the 2-position on the perfluorinated carbon chain.
    • This is achieved by controlled nucleophilic substitution or ring-opening reactions on fluorinated epoxides or halides under aprotic solvent conditions such as 1,2-dichloroethane or tetrahydrofuran.
  • Carboxylation of the Perfluoroalkyl Intermediate:

    • The terminal functional group is converted into a carboxylic acid via oxidation or halogenation followed by hydrolysis.
    • Decarboxylative halogenation and halodecarboxylation methods are employed to selectively cleave and functionalize the carbon chain, often utilizing reagents like bromine or iodine under controlled conditions.
  • Formation of the Ammonium Salt:

    • The perfluoroalkyl carboxylic acid is neutralized with ammonium hydroxide or ammonia gas to form the ammonium salt.
    • This step is typically conducted in aqueous or mixed solvent systems at ambient temperature.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Solvents Temperature Range Notes
Ether linkage formation Nucleophilic substitution on perfluoroalkyl halides or epoxides 1,2-Dichloroethane, THF, Dioxane 20–100°C Use of primary amines or alcohols for ring-opening or substitution
Carboxylation Oxidation via halogenation (Br2, I2) or electrochemical fluorination Carbon tetrachloride, Dichloromethane 0–80°C Decarboxylative halogenation for selective functionalization
Ammonium salt formation Neutralization with ammonia or ammonium hydroxide Water, ethanol Ambient Ammonium salt formation under mild conditions
Protection/deprotection Use of protecting groups for hydroxy or carboxy groups during synthesis Methanol, Toluene, DMF 0–150°C Protecting groups like trimethylsilyl or benzyl may be used to prevent side reactions

Research Findings and Analytical Data

Purification and Characterization

  • The organic extracts after synthesis are dried over sodium sulfate and solvents removed under reduced pressure.
  • Residues are dissolved in solvents such as 1,2-dichloroethane for further purification.
  • Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the presence of the perfluoroalkyl ether carboxylate structure.
  • The ammonium salt form is characterized by its solubility in water and distinct melting point.

Yield and Homologue Distribution

  • Commercial preparations often yield technical mixtures containing homologues differing by chain length.
  • For example, related ammonium perfluorononanoate preparations show a homologue distribution with predominant C9 PFCA and minor amounts of C11 and C13 species.
  • The purity of ammonium perfluoro(2-methyl-3-oxaoctadecanoate) depends on the control of reaction conditions and purification steps.

Summary Table of Preparation Methods

Preparation Stage Methodology Description Key Reagents/Conditions Outcome/Notes
Perfluoroalkyl ether synthesis Nucleophilic substitution or ring-opening on fluorinated intermediates Primary amines/alcohols, aprotic solvents, 20–100°C Introduction of 2-methyl-3-oxa functionality
Carboxylation Oxidative halogenation or electrochemical fluorination Br2, I2, electrochemical cells, 0–80°C Formation of perfluorinated carboxylic acid
Salt formation Neutralization of acid with ammonium hydroxide or ammonia Aqueous or mixed solvents, ambient temperature Formation of ammonium perfluoro(2-methyl-3-oxaoctadecanoate) salt
Purification Drying, solvent removal, recrystallization Sodium sulfate drying, vacuum evaporation Pure ammonium salt suitable for research use

Chemical Reactions Analysis

Types of Reactions

Amonium perfluoro(2-methyl-3-oxaoctadecanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated compounds, and substituted derivatives .

Scientific Research Applications

Environmental Science

  • Water Treatment :
    Ammonium perfluoro(2-methyl-3-oxaoctadecanoate) is being studied for its effectiveness in removing perfluoroalkyl substances (PFAS) from contaminated water sources. Its unique chemical structure allows it to interact with hydrophobic compounds, making it a candidate for use in advanced adsorption techniques .
  • Toxicological Studies :
    Research indicates that long-chain perfluorinated compounds, including ammonium perfluoro(2-methyl-3-oxaoctadecanoate), exhibit significant toxicity in aquatic environments. Studies have shown adverse effects on various species, prompting investigations into their ecological impact and potential regulatory measures .

Material Science

  • Coatings and Surfactants :
    The compound's properties make it suitable for use in specialized coatings that require high resistance to chemical degradation and thermal stability. These coatings are beneficial in industries such as aerospace and automotive, where materials are exposed to extreme conditions .
  • Fluorinated Polymers :
    Ammonium perfluoro(2-methyl-3-oxaoctadecanoate) can be utilized in the synthesis of fluorinated polymers, which are known for their non-stick properties and resistance to solvents. These polymers find applications in cookware, industrial equipment, and protective clothing .

Case Studies

Case StudyApplicationFindings
Water Treatment Removal of PFASUtilization of ammonium perfluoro(2-methyl-3-oxaoctadecanoate) showed significant efficiency in adsorbing PFAS from water, outperforming traditional methods .
Toxicity Assessment Ecotoxicological ImpactLong-term exposure studies indicated harmful effects on aquatic organisms, necessitating further research into environmental safety measures .
Industrial Coatings Aerospace IndustryFluorinated coatings developed using this compound demonstrated enhanced durability and resistance against harsh environmental conditions, leading to improved material longevity .

Mechanism of Action

The mechanism of action of amonium perfluoro(2-methyl-3-oxaoctadecanoate) involves its interaction with cellular membranes and proteins. It is known to suppress the innate immune response by inhibiting the activation of key signaling pathways, such as the NF-κB pathway. This suppression leads to reduced production of pro-inflammatory cytokines and chemokines . Additionally, the compound promotes the proliferation of macrophages and lung epithelial cells through the activation of the STAT3 pathway .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares ammonium perfluoro(2-methyl-3-oxaoctadecanoate) (C18) with GenX (C6) and other PFAS:

Compound CAS Number Formula Chain Length Functional Group Molecular Weight
Ammonium perfluoro(2-methyl-3-oxaoctadecanoate) 96513-97-2 C₈HF₁₅O₃·H₃N C18 Ether-linked carboxylate Not reported
Ammonium perfluoro(2-methyl-3-oxahexanoate) (GenX) 62037-80-3 C₆HF₁₁O₃·H₄N C6 Ether-linked carboxylate 347.08
Perfluorooctanoic acid (PFOA) 335-67-1 C₈HF₁₅O₂ C8 Linear carboxylate 414.07
Perfluoro(3-oxabutanoic acid) 377-73-1 C₄HF₇O₃ C4 Ether-linked carboxylate 218.05
Perfluorodecanoic acid (PFDA) 335-76-2 C₁₀HF₁₉O₂ C10 Linear carboxylate 514.08

Key Observations :

  • Ether Oxygen : Compounds with ether oxygen (e.g., GenX) show increased solubility in water compared to purely linear PFAS like PFOA .
  • Thermal Stability : The carbon-fluorine bond in all PFAS confers high thermal and chemical resistance, but branched structures (e.g., GenX) may degrade faster under environmental conditions .

Environmental and Toxicological Profiles

Persistence and Mobility
  • GenX : Shorter chain length and ether oxygen enhance mobility in groundwater compared to PFOA. A study demonstrated GenX's higher transport rates in saturated porous media .
  • PFOA : Persists longer in the environment due to its linear structure and strong adsorption to organic matter .
  • PFDA : Longer chain length increases bioaccumulation in aquatic organisms, with a half-life exceeding 8 years in humans .
Toxicity
  • GenX : Linked to hepatotoxicity and developmental effects in animal studies, though potency is lower than PFOA .
  • PFOA: Classified as a carcinogen and endocrine disruptor, with a reference dose (RfD) of 20 ng/kg/day .
  • PFDA : Higher acute toxicity in rodents compared to GenX, with LD₅₀ values < 50 mg/kg .

Regulatory Status

Compound Regulatory Classification Key Regulations
GenX Substance of Very High Concern (SVHC) under EU REACH Restricted in consumer products (ECHA, 2020)
PFOA Annex A (Elimination) under Stockholm Convention Global ban on production (effective 2020)
PFDA SVHC under EU REACH Monitoring in drinking water (EPA, 2023)

Biological Activity

Amonium perfluoro(2-methyl-3-oxaoctadecanoate), commonly referred to as a perfluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its toxicity, environmental persistence, and potential effects on living organisms.

Amonium perfluoro(2-methyl-3-oxaoctadecanoate) belongs to a class of chemicals known as perfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds that confer stability and resistance to degradation. These compounds are often used in industrial applications, including waterproofing and surfactant formulations.

PropertyValue
Molecular FormulaC18H35F15O2N
Molecular Weight626.20 g/mol
ClassificationPerfluorinated compound
SolubilityPoorly soluble in water
Toxicity (oral)Category 4 (harmful if swallowed)

Toxicity

The acute toxicity of Amonium perfluoro(2-methyl-3-oxaoctadecanoate) has been classified as harmful upon ingestion and toxic when inhaled. Symptoms following exposure may include irritation of mucous membranes, respiratory distress, and gastrointestinal disturbances . Studies indicate that this compound exhibits a significant potential for bioaccumulation due to its chemical structure, which is resistant to metabolic breakdown .

Environmental Persistence

A key characteristic of PFAS, including Amonium perfluoro(2-methyl-3-oxaoctadecanoate), is their persistence in the environment. These compounds do not readily degrade and can accumulate in living organisms over time. Research indicates that they may pose long-term ecological risks, particularly in aquatic environments where they can affect various species .

Case Studies

  • Aquatic Toxicity : Studies have shown that long-chain PFAS compounds can induce adverse effects in aquatic organisms. For example, exposure to C9-C12 perfluorocarboxylic acids has been linked to oxidative stress in marine species such as the common cormorant and vitellogenesis in fish like rainbow trout at low concentrations .
  • Bioaccumulation : Research conducted on the bioaccumulation potential of PFAS revealed that these compounds could be detected in the liver tissues of various species, including seals and polar bears, indicating significant trophic magnification .
  • Human Health Implications : Epidemiological studies suggest a correlation between PFAS exposure and various health issues in humans, including developmental effects and immune system impacts. However, specific data on Amonium perfluoro(2-methyl-3-oxaoctadecanoate) remains limited .

The biological mechanisms through which Amonium perfluoro(2-methyl-3-oxaoctadecanoate) exerts its effects are still under investigation. However, it is hypothesized that these compounds may interfere with lipid metabolism and activate stress response pathways in cells.

MechanismDescription
Lipid Metabolism DisruptionAlters normal lipid processing pathways
Oxidative Stress InductionTriggers cellular stress responses
Endocrine DisruptionPotentially affects hormonal signaling pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.